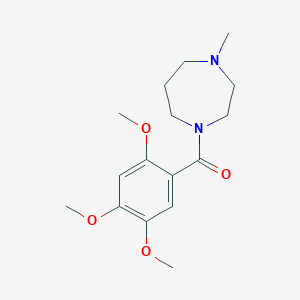
(4-Methyl-1,4-diazepan-1-yl)(2,4,5-trimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-1,4-diazepan-1-yl)(2,4,5-trimethoxyphenyl)methanone is a chemical compound with the molecular formula C16H24N2O4 and a molecular weight of 308.37 g/mol . This compound features a 1,4-diazepane ring substituted with a methyl group and a methanone group attached to a 2,4,5-trimethoxyphenyl ring. The trimethoxyphenyl group is known for its versatile pharmacophore properties, contributing to the compound’s potential bioactivity .
Preparation Methods
The synthesis of (4-Methyl-1,4-diazepan-1-yl)(2,4,5-trimethoxyphenyl)methanone typically involves the following steps:
Formation of the 1,4-diazepane ring: This can be achieved through the reductive amination of a suitable precursor, such as a diketone or an amino ketone, using imine reductase enzymes.
Attachment of the trimethoxyphenyl group: The trimethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by the diazepane moiety.
Chemical Reactions Analysis
(4-Methyl-1,4-diazepan-1-yl)(2,4,5-trimethoxyphenyl)methanone undergoes various chemical reactions, including:
Scientific Research Applications
(4-Methyl-1,4-diazepan-1-yl)(2,4,5-trimethoxyphenyl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-Methyl-1,4-diazepan-1-yl)(2,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to anti-cancer effects . Additionally, the compound may interact with receptors and proteins involved in inflammatory and infectious diseases .
Comparison with Similar Compounds
(4-Methyl-1,4-diazepan-1-yl)(2,4,5-trimethoxyphenyl)methanone can be compared with other compounds containing the trimethoxyphenyl group, such as:
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: Two dihydrofolate reductase (DHFR) inhibitors.
The uniqueness of this compound lies in its combination of the diazepane ring and the trimethoxyphenyl group, which may confer distinct bioactivity and therapeutic potential compared to other similar compounds .
Properties
IUPAC Name |
(4-methyl-1,4-diazepan-1-yl)-(2,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-17-6-5-7-18(9-8-17)16(19)12-10-14(21-3)15(22-4)11-13(12)20-2/h10-11H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUBPTHBCCTISE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC(=C(C=C2OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-[(5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5171498.png)
![1-(2-fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5171513.png)
![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5171518.png)
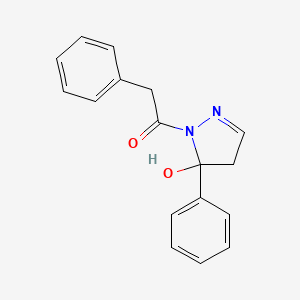
![Ethyl 2-{[3-(4-methylphenyl)adamantan-1-YL]formamido}acetate](/img/structure/B5171538.png)
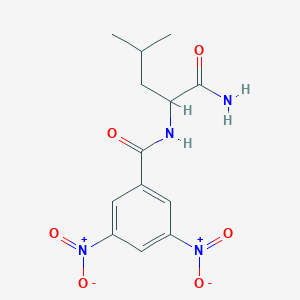
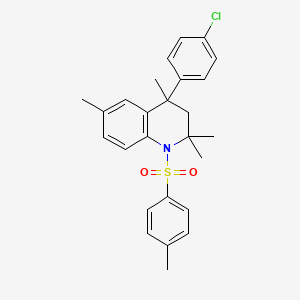
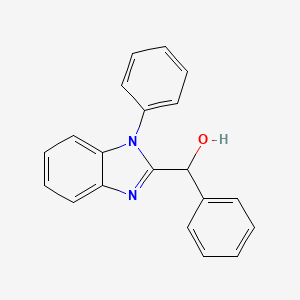

![3-(2,6-Dimethylphenyl)-1-[2-(4-phenylpiperazin-1-YL)ethyl]urea](/img/structure/B5171573.png)
![1-[cyclohexyl(methyl)amino]-3-(3-methoxyphenoxy)propan-2-ol;hydrochloride](/img/structure/B5171586.png)

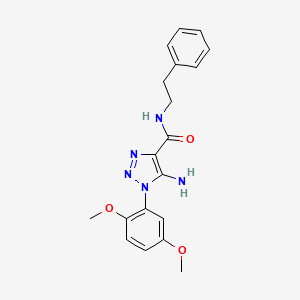
![2-[(5-cyano-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]acetamide](/img/structure/B5171596.png)
